2-(2,4-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
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Overview
Description
1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzhydryl group attached to a piperazine ring, which is further connected to a dichlorophenyl ethanone moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzhydrylpiperazine with 2,4-dichlorobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-PROPANONE
- 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-BUTANONE
Comparison: Compared to its analogs, 1-(4-BENZHYDRYLPIPERAZINO)-2-(2,4-DICHLOROPHENYL)-1-ETHANONE is unique due to its specific ethanone moiety, which influences its reactivity and interaction with biological targets. The presence of the dichlorophenyl group also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24Cl2N2O |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C25H24Cl2N2O/c26-22-12-11-21(23(27)18-22)17-24(30)28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,18,25H,13-17H2 |
InChI Key |
ZZRAXJWBLPLCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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